molecular formula C6H4FN3 B14916315 4-Fluoro-1H-pyrazolo[4,3-c]pyridine

4-Fluoro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B14916315
M. Wt: 137.11 g/mol
InChI Key: CUDTUWXPZSRGIU-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a fluorine atom at the 4-position of the pyrazole ring imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-fluoropyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of certain enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity by forming strong interactions with the target site. The compound can modulate signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[4,3-b]pyridine
  • 1H-Pyrazolo[3,4-c]pyridine

Comparison: 4-Fluoro-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other pyrazolopyridines, the fluorinated derivative exhibits enhanced stability and binding affinity in biological systems. This makes it a valuable compound for drug discovery and other applications where high specificity and potency are required .

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

4-fluoro-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H4FN3/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H,9,10)

InChI Key

CUDTUWXPZSRGIU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NN=C2)F

Origin of Product

United States

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